Pyrazole, 1-benzyl-4-(ethylamino)-
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Overview
Description
Pyrazole, 1-benzyl-4-(ethylamino)-: is a heterocyclic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This specific compound features a benzyl group attached to the first nitrogen atom and an ethylamino group attached to the fourth carbon atom. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and other scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazole, 1-benzyl-4-(ethylamino)- typically involves the reaction of hydrazine derivatives with acetylenic ketones. One common method is the cyclization of hydrazones with nitroolefins, which allows for the regioselective formation of substituted pyrazoles . The reaction conditions often include the use of acidic or basic media to facilitate the cyclization process .
Industrial Production Methods
Industrial production of pyrazole derivatives, including Pyrazole, 1-benzyl-4-(ethylamino)- , often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Pyrazole, 1-benzyl-4-(ethylamino)-: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as pyrazolines.
Substitution: The benzyl and ethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce pyrazolines .
Scientific Research Applications
Pyrazole, 1-benzyl-4-(ethylamino)-: has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Pyrazole, 1-benzyl-4-(ethylamino)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Pyrazole, 1-benzyl-4-(ethylamino)-: can be compared with other similar compounds, such as:
Pyrazoline: A reduced form of pyrazole with different biological activities.
Pyrazolidine: Another reduced form with distinct chemical properties.
Pyrazolone: An oxidized form with unique applications in medicinal chemistry.
The uniqueness of Pyrazole, 1-benzyl-4-(ethylamino)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrazole derivatives .
Properties
CAS No. |
28466-72-0 |
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Molecular Formula |
C12H15N3 |
Molecular Weight |
201.27 g/mol |
IUPAC Name |
1-benzyl-N-ethylpyrazol-4-amine |
InChI |
InChI=1S/C12H15N3/c1-2-13-12-8-14-15(10-12)9-11-6-4-3-5-7-11/h3-8,10,13H,2,9H2,1H3 |
InChI Key |
HBLPMHWSVITEOG-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CN(N=C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
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